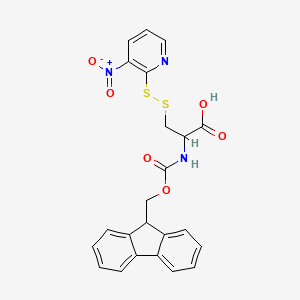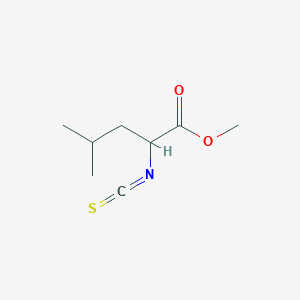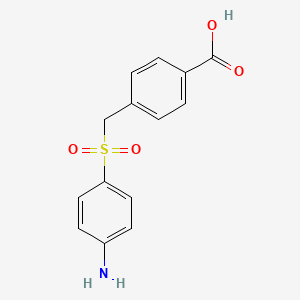![molecular formula C8H8O B12812659 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 4082-20-6](/img/structure/B12812659.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol: is an organic compound with the molecular formula C₈H₈O It is a bicyclic structure featuring a fused ring system with a hydroxyl group attached to the third carbon of the triene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:
Starting Materials: The synthesis often begins with benzocyclobutene as a precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzocyclobutene to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of bicyclo[4.2.0]octa-1,3,5-trien-3-one.
Reduction: Formation of bicyclo[4.2.0]octane-3-ol.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1,3,5-trienes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure, which can facilitate ring-opening reactions and other transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another isomer with the hydroxyl group at a different position, leading to different reactivity and properties.
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, with different applications in polymer chemistry.
Uniqueness
Bicyclo[420]octa-1,3,5-trien-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the strain in its bicyclic system
Eigenschaften
CAS-Nummer |
4082-20-6 |
|---|---|
Molekularformel |
C8H8O |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol |
InChI |
InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2 |
InChI-Schlüssel |
YLISZOQDANHZDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)

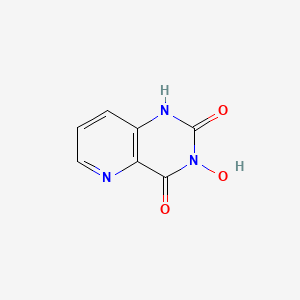

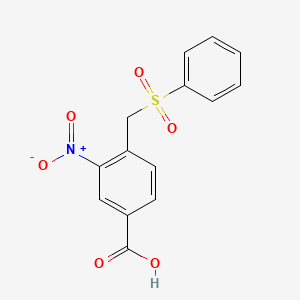
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
